1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
The compound “1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a urea derivative with a cyclohexyl group, a fluorophenyl group, and a pyrrolidinone group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a urea group (NH2-CO-NH2), a cyclohexyl ring, a fluorophenyl ring, and a pyrrolidinone ring. The exact 3D conformation would depend on the specific stereochemistry of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Reactivity
Research into similar compounds has explored their synthesis and reactivity, highlighting the potential for creating a variety of derivatives with potential pharmacological properties. For instance, studies on related cyclic ureas and diazabicyclononanones demonstrate the versatility of these frameworks in organic synthesis, offering pathways to novel chemical entities with unique structural features (Wendelin & Kern, 1979). The ability to manipulate these structures through chemical reactions provides a foundation for the development of new materials, ligands, or bioactive molecules.
Pharmacological Potentials
The structural features of "1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea" suggest potential pharmacological applications. Compounds with similar frameworks have been studied for their biological activities, including as inhibitors of acetylcholinesterase (Vidaluc et al., 1995), indicating possible therapeutic uses in treating diseases like Alzheimer's. Additionally, research into related heterocyclic compounds reveals their application in medicinal chemistry, particularly in the development of novel therapeutics with antimicrobial and anticancer activities (El-Sawy et al., 2013).
Material Science and Nonlinear Optical Properties
The compound's structural analogs have been explored for their physical properties, such as in the study of nonlinear optical (NLO) materials. For example, research into similar fluorinated compounds and their derivatives has highlighted their potential in materials science, especially concerning their NLO properties (Mary et al., 2014). Such studies underscore the broader applicability of these compounds beyond pharmacology, extending into advanced material development.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXOEPFBNYZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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